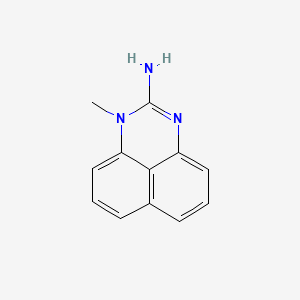

Perimidine, 2-amino-1-methyl-

Description

Overview of Perimidine as a Heterocyclic System

Perimidine is a tricyclic heterocyclic compound featuring a pyrimidine (B1678525) ring fused to a naphthalene (B1677914) moiety. nih.govontosight.ai This unique structural arrangement imparts a range of interesting chemical and physical properties to the molecule. The first documented encounter with perimidine was in 1874, with more extensive studies following in the early 20th century. nih.gov

Perimidine belongs to the broader class of diaza-naphthalenes, which are aromatic heterocyclic compounds with the molecular formula C₈H₆N₂. wikipedia.org This classification encompasses isomers where two carbon atoms in the naphthalene double ring are substituted by nitrogen atoms. Diaza-naphthalenes are further divided into two subgroups: benzodiazines, where both nitrogen atoms are in the same ring, and naphthyridines, where the nitrogen atoms are in separate rings. wikipedia.org Perimidine, with its nitrogen atoms at the 1 and 3 positions of a six-membered ring fused to the naphthalene core, is a peri-naphtho-fused derivative of pyrimidine. nih.govingentaconnect.comeurekaselect.com

Perimidine is characterized by its π-amphoteric nature, possessing both π-excessive and π-deficient regions within its structure. nih.govresearchgate.net The lone pair of electrons on the pyrrole-like nitrogen atom participates in the π-system of the molecule, a rare feature for an azine. ingentaconnect.comeurekaselect.comresearchgate.net This electron donation to the naphthalene ring increases the electron density and influences its reactivity. nih.govresearchgate.net

The electronic properties of perimidine are marked by an uneven charge distribution. nih.gov This leads to oxidation occurring at the 4 and 9 positions due to high electron density, while reduction tends to happen at N-alkylated positions. nih.gov The heteroaromatic ring is susceptible to nucleophilic reactions, whereas the naphthalene ring undergoes electrophilic substitution reactions such as halogenation, acylation, and sulfonation. nih.gov These distinct electronic features are fundamental to the diverse applications of perimidine derivatives. nih.gov

Significance of Perimidine Derivatives in Chemical Research

The unique structural and electronic characteristics of the perimidine scaffold make its derivatives highly valuable in various scientific and industrial domains.

Perimidine derivatives have found extensive use in industrial chemistry and materials science. nih.govresearchgate.net They are utilized as coloring agents and dye intermediates for fibers and plastics. nih.gov Their unique electronic and photophysical properties have led to their application in the development of fluorescent chemosensors and photochemic memory devices. nih.govrsc.org Furthermore, they have been investigated as corrosion inhibitors and antioxidants for lubricants. nih.govrsc.orgmdpi.com The ability of perimidine derivatives to form highly ordered structures through π-π stacking interactions makes them promising materials for applications in optoelectronics and nanotechnology. mdpi.com

In the realm of catalysis, perimidine derivatives serve as versatile ligands. researchgate.netrsc.org The presence of nitrogen atoms with lone electron pairs allows for the formation of complexes with various metals, which can then act as catalysts in a range of organic transformations. nih.govresearchgate.net For instance, they have been employed in the generation of carbene ligands. nih.gov

From a synthetic organic chemistry perspective, the perimidine nucleus is a valuable building block. nih.gov The general and most common synthesis of perimidines involves the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds. nih.govresearchgate.net This reaction can be carried out under diverse conditions, utilizing different catalysts such as acids, metals, and nanocatalysts, or even in catalyst-free and green environments. nih.gov The ability to introduce a wide array of substituents onto the perimidine core allows for the fine-tuning of its properties and the creation of a vast library of derivatives with tailored functionalities. nih.govresearchgate.net

Specific Focus on 2-Amino-1-methyl-Perimidine

Within the extensive family of perimidine derivatives, 2-amino-1-methyl-perimidine (C₁₂H₁₁N₃) is a compound of particular interest. uni.lu Its structure features a methyl group at the 1-position of the perimidine ring and an amino group at the 2-position. ontosight.aiontosight.ai This specific substitution pattern influences its chemical reactivity and potential applications.

The synthesis of 2-substituted perimidines, including amino-substituted derivatives, can be achieved through various methods, such as the reaction of 1,8-diaminonaphthalene with appropriate reagents. nih.gov The presence of the amino group at the 2-position can enhance the inhibitive properties of the perimidine core in applications like corrosion prevention. researchgate.net Research into specific derivatives like 2-amino-1-methyl-perimidine contributes to the broader understanding of structure-activity relationships within the perimidine class of compounds. ontosight.ai

Structural Uniqueness and Potential Research Directions

Perimidine, 2-amino-1-methyl-, with the chemical formula C12H11N3, possesses a unique molecular architecture that sets it apart. uni.lu The core structure consists of the perimidine framework with a methyl group attached to one of the nitrogen atoms and an amino group at the 2-position. This specific substitution pattern influences the molecule's electronic properties, solubility, and potential for intermolecular interactions.

The presence of the amino group introduces a site for hydrogen bonding and potential coordination with metal ions. The methyl group, on the other hand, can influence the molecule's conformation and lipophilicity. The combination of the fused aromatic system and these functional groups suggests several promising research directions.

Potential Research Directions:

Medicinal Chemistry: The structural similarity of perimidines to purines and pyrimidines, which are fundamental components of DNA and RNA, makes them interesting candidates for investigation as anticancer and antiviral agents. ontosight.ais3waas.gov.in The mechanism of action could involve intercalation into DNA or inhibition of key enzymes in cellular proliferation. ontosight.ai Research into related perimidine derivatives has already indicated potential as antimicrobial and anticancer agents. ontosight.ai

Materials Science: The fused aromatic system of the perimidine core suggests potential applications in organic electronics. The ability to modify the structure with functional groups like the amino and methyl groups allows for the fine-tuning of electronic properties, which could be beneficial in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Coordination Chemistry: The nitrogen atoms within the perimidine ring and the exocyclic amino group can act as ligands for metal ions. This opens up the possibility of designing and synthesizing novel metal complexes with interesting catalytic, magnetic, or photophysical properties.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding make Perimidine, 2-amino-1-methyl- a suitable building block for the construction of self-assembling supramolecular architectures. These organized structures could have applications in areas such as sensing and molecular recognition.

Table 1: Physicochemical Properties of Perimidine, 2-amino-1-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3 |

| Molecular Weight | 197.24 g/mol |

| Monoisotopic Mass | 197.09529 Da uni.lu |

| XlogP (predicted) | 1.7 uni.lu |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Perimidine, 2-amino-1-methyl- |

| 1,8-diaminonaphthalene |

| Purine |

Structure

3D Structure

Properties

CAS No. |

20551-10-4 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

1-methylperimidin-2-amine |

InChI |

InChI=1S/C12H11N3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)14-12(15)13/h2-7H,1H3,(H2,13,14) |

InChI Key |

YPQIGOYKNCVPOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC3=C2C(=CC=C3)N=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Methyl Perimidine and Analogues

Established Synthetic Pathways for Perimidine Scaffolds

The primary and most common method for synthesizing the perimidine nucleus involves the condensation of 1,8-diaminonaphthalene (B57835) (DAN) with various carbonyl compounds. nih.gov This foundational reaction can be facilitated under a range of conditions, including the use of acid catalysts, metal catalysts, nanocatalysts, and even catalyst-free approaches. nih.gov

The general mechanism begins with the activation of the carbonyl carbon, which can be prompted by a catalyst or the solvent. This activation enables the reaction between the carbonyl group and one of the amino groups of 1,8-diaminonaphthalene, leading to the formation of a Schiff base intermediate with the elimination of a water molecule. Subsequently, the second amino group performs a nucleophilic attack on the imine group, resulting in a cyclic intermediate. A final 1,3-proton transfer yields the perimidine derivative. nih.gov

Cyclocondensation Reactions of 1,8-Diaminonaphthalene with One-Carbon Units

The cyclocondensation reaction between 1,8-diaminonaphthalene and compounds contributing a single carbon atom is a fundamental strategy for constructing the perimidine ring system. nih.gov

The reaction of 1,8-diaminonaphthalene with carboxylic acids, serving as the one-carbon unit source, is a well-established method for preparing 2-substituted perimidines. These reactions are typically catalyzed by acids and can be conducted under various conditions to optimize yields and reaction times. scispace.com The choice of carboxylic acid directly determines the substituent at the 2-position of the resulting perimidine. For instance, the condensation of 1,8-diaminonaphthalene with specific carboxylic acids can be used to introduce various functional groups to the perimidine core. Phthaloperinonecarboxylic acid, for example, can be synthesized by condensing 1,8-diaminonaphthalene with trimellitic anhydride. google.com

1,3,5-Triazine (B166579) can serve as a one-carbon source in the synthesis of perimidines from 1,8-diaminonaphthalene. The reaction, when carried out in the presence of polyphosphoric acid, can lead to the formation of not only perimidines but also more complex fused systems like 1,3-diazapyrenes and 1,3,7-triazapyrenes. eurekaselect.com The planar hexagonal structure of 1,3,5-triazine makes it a suitable synthon in the construction of various heterocyclic compounds. nih.gov

A wide array of aldehydes and ketones can be condensed with 1,8-diaminonaphthalene to yield perimidine derivatives. nih.gov The efficiency and selectivity of these reactions are often enhanced by the use of various catalytic systems.

Several modern catalytic approaches have been developed to improve the synthesis of perimidines from aldehydes and ketones, focusing on milder reaction conditions, higher yields, and catalyst reusability. These include:

Nano-silica sulfuric acid (NSSA): This heterogeneous solid acid catalyst has been shown to be effective for the synthesis of perimidine derivatives from aromatic aldehydes and 1,8-diaminonaphthalene at room temperature, offering high yields and short reaction times. tandfonline.com

Ytterbium(III) triflate: This water-stable Lewis acid catalyzes the reaction between 1,8-diaminonaphthalene and various ketones in ethanol (B145695) at room temperature, providing moderate to high yields. nih.gov

Sulfonated nanoporous carbon (CMK-5-SO3H): This solid acid catalyst has been successfully employed for the synthesis of perimidine derivatives. nih.gov

Amberlyst 15: This commercially available, metal-free, and recyclable catalyst facilitates the synthesis of 2,3-dihydro-1H-perimidines from a broad range of aliphatic, aromatic, and alicyclic ketones with 1,8-diaminonaphthalene. nih.gov

Squaric acid: As a green organocatalyst, squaric acid has been used for the synthesis of perimidines from ketones and 1,8-diaminonaphthalene in water. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of perimidines from 1,8-diaminonaphthalene and carbonyl compounds:

| Catalyst | Carbonyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nano-silica sulfuric acid | Aromatic aldehydes | Ethanol | Room Temperature | High | tandfonline.com |

| Ytterbium(III) triflate | Ketones | Ethanol | Room Temperature | Moderate to High | nih.gov |

| Amberlyst 15 | Ketones | Ethanol | 80 | Good | nih.gov |

| Squaric acid | Ketones | Water | 80 | Good | nih.gov |

Acceptorless Dehydrogenative Annulation Approaches

A more recent and environmentally benign strategy for perimidine synthesis is through acceptorless dehydrogenative annulation (ADA). This method avoids the use of stoichiometric oxidants, producing hydrogen gas as the primary byproduct. rsc.orgnih.gov A cobalt(II)-catalyzed synthesis of 2,3-dihydro-1H-perimidine derivatives via ADA has been reported, utilizing various benzyl (B1604629) and aliphatic alcohols. rsc.org This catalytic protocol has also been successfully applied to fatty alcohols. rsc.org

Synthesis of Aminated Perimidine Derivatives

The introduction of an amino group at the 2-position of the perimidine ring system, and subsequent N-alkylation to form compounds like 2-amino-1-methyl-perimidine, requires specific synthetic strategies.

While direct synthesis of 2-amino-1-methyl-perimidine is not extensively detailed, the synthesis of N-methylated perimidines has been described. For example, 1-methyl-2-(pyridin-2-yl)-1H-perimidine has been synthesized. nih.gov The synthesis of aminated pyrimidine (B1678525) derivatives, a related class of compounds, can be achieved through various methods, including the reaction of 2-methyl-4-amino-5-alkoxymethylpyrimidine with ammonia (B1221849) in the presence of a Lewis acid catalyst like Al2O3. google.com This suggests that similar amination strategies could potentially be applied to perimidine precursors. The synthesis of arylamines through a dearomative (3 + 2) cycloaddition followed by C-N/N-N bond cleavage has also been reported, offering a potential route to aminated aromatic systems. acs.org

Direct Amination Strategies of Perimidine Cores

Direct amination involves the introduction of an amino group onto a pre-existing perimidine ring system. This approach is often challenging due to the electron-rich nature of the perimidine core, but can be achieved under specific conditions. One method involves the activation of the C2 position. For instance, a leaving group at the C2 position can be displaced by an amine.

While direct amination of the perimidine core itself is less common, related methodologies on similar heterocyclic systems provide a basis for potential routes. For example, direct C-H amination has been explored in other nitrogen-containing heterocycles, often requiring metal catalysts or specific activating groups to facilitate the reaction. A process for the direct introduction of amines into perylenediimides has been developed using a mild, fluoride-mediated reaction, suggesting that similar nucleophilic substitution strategies could be adapted for perimidine systems. researchgate.net

Synthetic Routes Involving Amino-Functionalized Precursors

A more common and versatile approach to synthesizing 2-aminoperimidines involves the cyclization of 1,8-diaminonaphthalene with a precursor that already contains the required amino functionality. This method builds the perimidine ring and installs the amino group in a single, efficient step.

The classical and most widely used method is the reaction of 1,8-diaminonaphthalene with cyanogen (B1215507) bromide (BrCN). In this reaction, 1,8-diaminonaphthalene acts as a binucleophile, attacking the electrophilic carbon of cyanogen bromide to form an intermediate that rapidly cyclizes to yield 2-aminoperimidine. This foundational compound can then undergo further functionalization, such as methylation.

Another variation involves the use of guanidine (B92328) derivatives. For instance, the condensation of 1,8-diaminonaphthalene with guanidine nitrate (B79036) in the presence of a catalyst like piperidine (B6355638) can yield 2-aminoperimidine derivatives. researchgate.net This highlights the utility of using precursors that mirror the final desired functionality at the C2 position.

| Starting Material 1 | Starting Material 2 | Key Reagents/Catalyst | Product | Notable Feature |

| 1,8-Diaminonaphthalene | Cyanogen Bromide | Not Applicable (Direct Reaction) | 2-Aminoperimidine | Classical and direct route to the 2-aminoperimidine core. |

| 1,8-Diaminonaphthalene | Guanidine Nitrate | Piperidine | 2-Aminoperimidine | Utilizes a common reagent to build the aminopyrimidine ring structure. researchgate.net |

| 1,8-Diaminonaphthalene | Iminoester Hydrochlorides | Not Applicable (Direct Reaction) | 2-Substituted Perimidines | Demonstrates the versatility of using different C2 precursors for cyclization. erdogan.edu.tr |

Methylation Strategies for Perimidine Nitrogen Atoms

Selective N-Methylation Post-Cyclization

This strategy involves the initial synthesis of 2-aminoperimidine, followed by a separate methylation step. The key challenge is to achieve selective methylation at the desired N1 position, as the exocyclic amino group (N2) and the other ring nitrogen could also be methylated.

Standard methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) are typically employed in the presence of a base. The base deprotonates the perimidine nitrogen, increasing its nucleophilicity and facilitating the attack on the methylating agent. Reaction conditions, including the choice of solvent, base, and temperature, must be carefully controlled to favor mono-methylation at the N1 position. Studies on the N-methylation of other nitrogen-containing heterocycles, such as in the biosynthesis of blasticidin S, show that enzymatic and chemical methods can achieve highly specific methylations on guanidine groups, which are structurally related to the 2-amino portion of the target molecule. nih.gov

Incorporation of Methyl Groups in Starting Materials

An alternative and often more direct route to 2-amino-1-methyl-perimidine involves using a methylated precursor from the outset. The key starting material for this approach is N-methyl-1,8-diaminonaphthalene. This compound can be synthesized and then cyclized in the same manner as its non-methylated counterpart.

| Strategy | Key Starting Material | Key Reagents | Product | Advantage |

| Post-Cyclization | 2-Aminoperimidine | Methyl Iodide, Base | 2-Amino-1-methyl-perimidine | Allows for late-stage diversification. |

| Precursor Incorporation | N-Methyl-1,8-diaminonaphthalene | Cyanogen Bromide | 2-Amino-1-methyl-perimidine | More direct, avoids selectivity issues. |

Multi-Component and One-Pot Synthetic Protocols

To improve synthetic efficiency, reduce waste, and simplify procedures, multi-component and one-pot reactions have become increasingly popular in organic synthesis. These protocols combine several reaction steps into a single operation without isolating intermediates, saving time and resources. mdpi.com

For perimidine synthesis, a one-pot protocol might involve the condensation of 1,8-diaminonaphthalene with various carbonyl compounds, such as aldehydes or ketones, in the presence of a catalyst. nih.govresearchgate.net These reactions often proceed through an initial condensation to form an imine, which then cyclizes to the perimidine ring. While these methods typically yield 2-substituted perimidines, modifications could potentially allow for the incorporation of the 2-amino group in a tandem process. For example, a one-pot, four-component synthesis of 1,4-dihydropyridine (B1200194) derivatives catalyzed by piperidine demonstrates the power of such complex transformations. researchgate.net

Eco-Friendly and Scalable Methodologies for Perimidine Derivatives

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming for methodologies that are environmentally benign, safe, and scalable. mdpi.com For perimidine synthesis, this has led to the development of protocols that use non-toxic catalysts, green solvents like water or ethanol, or even solvent-free conditions. nih.govbenthamdirect.com

Several eco-friendly methods for synthesizing perimidine derivatives have been reported:

Catalyst-Free, Visible Light-Induced Synthesis : A highly efficient and green method for synthesizing perimidines involves the cyclo-condensation of 1,8-diaminonaphthalene and aryl aldehydes using visible light (CFL) at room temperature. benthamdirect.com This protocol avoids the need for any catalyst or external heating, offering high atom economy and simple purification. benthamdirect.com

Reusable Catalysts : The use of recyclable catalysts, such as Amberlyst 15 or sulfonated nanoporous carbon, provides a sustainable approach for perimidine synthesis from 1,8-diaminonaphthalene and carbonyl compounds. nih.govresearchgate.net These solid acid catalysts can be easily recovered and reused, reducing waste and cost. nih.gov

Biopolymer-Based Catalysts : Chitosan hydrochloride, a biopolymer-based catalyst, has been used for the one-pot synthesis of perimidine derivatives in water, a green solvent. nih.gov

These green methodologies represent a significant advancement in the synthesis of the perimidine scaffold, making the production of derivatives like 2-amino-1-methyl-perimidine more sustainable and suitable for larger-scale applications. nih.govbenthamdirect.com

| Catalyst/Condition | Starting Materials | Solvent | Key Advantage | Reference |

| Visible Light (CFL) | 1,8-Diaminonaphthalene, Aryl Aldehydes | Acetonitrile | Catalyst-free, room temperature, high yields (87-100%). | benthamdirect.com |

| Sulfamic Acid | 1,8-Diaminonaphthalene, Aldehydes | Solvent-free | Recyclable catalyst, eco-friendly. | nih.gov |

| Amberlyst 15 | 1,8-Diaminonaphthalene, Ketones | Ethanol | Metal-free, reusable catalyst. | nih.govresearchgate.net |

| Chitosan Hydrochloride | 1,8-Diaminonaphthalene, Ketones | Water | Biopolymer-based catalyst, green solvent. | nih.gov |

| Fe₃O₄@zeolite-SO₃H | 1,8-Diaminonaphthalene, Aldehydes | Solvent-free | Magnetic, reusable nanocatalyst, excellent yields. | nih.gov |

Green Chemistry Principles in Perimidine Synthesis

The application of green chemistry principles to the synthesis of perimidines, including 2-amino-1-methyl-perimidine and its analogues, has gained significant traction. These approaches aim to reduce the environmental impact of chemical processes by utilizing safer solvents, minimizing waste, and employing energy-efficient methods.

A core tenet of green chemistry is the use of environmentally benign solvents. youtube.com Traditional organic solvents are often volatile, toxic, and contribute to pollution. In contrast, green solvents are typically derived from renewable resources, have low toxicity, and are biodegradable. youtube.comyoutube.com Water, in particular, is an ideal green solvent due to its non-flammability, non-toxicity, and abundance. mdpi.com Its use has been explored in perimidine synthesis, with some reactions showing high yields. researchgate.net For instance, the synthesis of certain perimidine derivatives using water as a solvent has been reported to be efficient. researchgate.netnih.gov Other green solvents that have been investigated include ethanol, which can be produced from the fermentation of sugars, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derived ether. youtube.comyoutube.com

Catalysis is another key area of focus in green perimidine synthesis. The use of catalysts can significantly enhance reaction rates and selectivity, often under milder conditions, thus reducing energy consumption. rasayanjournal.co.in Both metal-based and organocatalysts have been employed. For example, ruthenium(III) chloride and ytterbium(III) triflate have been used as catalysts in the synthesis of perimidine derivatives. nih.gov More recently, a focus has shifted towards developing reusable and biodegradable catalysts. nih.gov Chitosan hydrochloride, a biopolymer-based catalyst, has been successfully used for perimidine synthesis in water. nih.gov Additionally, squaric acid has been identified as an efficient, water-soluble, and reusable organocatalyst for this purpose. nih.gov The development of catalyst-free synthesis methods represents an even greener approach, eliminating the need for a catalyst altogether and simplifying purification processes. nih.govresearchgate.net

Energy efficiency is another critical aspect of green synthesis. youtube.com Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. mdpi.comnih.gov Similarly, ultrasound irradiation has been used to promote the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives without the need for a catalyst. nih.gov

Solvent-free synthesis, or neat reactions, offer a significant green advantage by completely eliminating the solvent from the reaction medium. rasayanjournal.co.in This approach not only reduces waste but also simplifies the work-up procedure. mdpi.com Mechanical grinding, a solvent-free technique, has been explored for the synthesis of pyrimidine derivatives. nih.gov

The table below summarizes various green chemistry approaches applied to the synthesis of perimidine and its analogues, highlighting the catalyst, solvent, and key findings of the research.

| Catalyst | Solvent | Reaction Conditions | Key Findings | Reference |

| Amberlyst 15 | Ethanol | 80 °C | Eco-benign, efficient, recyclable catalyst, high atom economy (93.52%), low E-factor (0.041). | nih.gov |

| Squaric acid | Water | 80 °C | Green dibasic organocatalyst, high selectivity, water solubility, and reusability. | nih.gov |

| Chitosan hydrochloride | Water | 90 °C | Biopolymer-based, recyclable, and reusable catalyst for one-pot synthesis. | nih.gov |

| Fe3O4@zeolite-SO3H | Solvent-free | 80 °C | Magnetically separable and reusable nanocatalyst, excellent yields, and eco-friendly. | nih.gov |

| None (ultrasound) | Not specified | Not specified | Catalyst-free synthesis of pyrido[2,3-d]pyrimidine derivatives with high yields. | nih.gov |

| None (grinding) | Solvent-free | Room Temperature | Simple, eco-friendly iodination of pyrimidine derivatives with high yields. | nih.gov |

| Cu(II)-ascorbate | Aqueous micellar media | 50 °C | Environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. | acs.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Perimidine, 2-amino-1-methyl-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been pivotal in assigning the specific proton and carbon environments and confirming the connectivity of the atoms within the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Correlation with Molecular Conformation

The ¹H NMR spectrum of Perimidine, 2-amino-1-methyl- provides detailed information about the different proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, with downfield shifts generally corresponding to protons in electron-poor regions and upfield shifts to those in electron-rich regions.

The aromatic protons on the perimidine ring system typically appear in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns (multiplicity) of these protons are crucial for determining their relative positions on the ring. For instance, protons on adjacent carbons will exhibit spin-spin coupling, leading to splitting of their respective signals into doublets, triplets, or more complex multiplets.

The methyl group attached to the nitrogen atom (N-CH₃) gives rise to a characteristic singlet in the upfield region of the spectrum. The integration of this signal corresponds to three protons. The protons of the amino group (-NH₂) can sometimes be observed as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Perimidine, 2-amino-1-methyl-

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.0 | Multiplet |

| N-CH₃ | ~3.5 | Singlet |

| NH₂ | Variable | Broad Singlet |

Note: Predicted values are based on computational models and may vary slightly from experimental data.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Perimidine, 2-amino-1-methyl- gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The carbons of the aromatic rings are typically found in the downfield region (δ 100-150 ppm). The quaternary carbons, those not bonded to any hydrogens, usually show weaker signals. The carbon atom of the methyl group (N-CH₃) appears at a significantly upfield chemical shift. The C2 carbon, bonded to two nitrogen atoms, is expected to be significantly deshielded and appear at a lower field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Perimidine, 2-amino-1-methyl-

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Amine-bearing) | ~150 |

| Aromatic C | 110 - 145 |

| Aromatic Quaternary C | 130 - 150 |

| N-CH₃ | ~30 |

Note: Predicted values are based on computational models and may vary from experimental data.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbons, allowing for the tracing of the proton connectivity throughout the molecule's framework. sdsu.eduyoutube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This heteronuclear correlation experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgsdsu.edu This is invaluable for assigning carbon signals based on their known attached proton resonances. wikipedia.orgsdsu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of Perimidine, 2-amino-1-methyl- exhibits characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The amino group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the perimidine ring system give rise to strong absorptions in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is typically found around 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for Perimidine, 2-amino-1-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=N / C=C | Stretch | 1500 - 1650 |

| -NH₂ | Bend (Scissor) | ~1600 |

| C-N | Stretch | 1250 - 1350 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For Perimidine, 2-amino-1-methyl-, Raman spectroscopy can be a powerful tool for probing the vibrations of the perimidine ring system. The symmetric breathing vibrations of the aromatic rings often give rise to strong and sharp signals in the Raman spectrum. The C-N and C-C skeletal vibrations within the ring system would also be observable. While specific experimental Raman data for this compound is not widely published, theoretical calculations can predict the expected Raman active modes, which would complement the information obtained from IR spectroscopy to provide a more complete picture of the vibrational landscape of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides critical information for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For 2-amino-1-methylperimidine, with a molecular formula of C₁₂H₁₁N₃, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, which can confirm the molecular formula by distinguishing it from other formulas with the same nominal mass.

Table 1: Theoretical Exact Mass of 2-amino-1-methylperimidine

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₁₂H₁₁N₃ | [M]⁺ | 197.09530 |

| C₁₂H₁₁N₃ | [M+H]⁺ | 198.10312 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry of perimidine derivatives provides valuable information for structural confirmation through analysis of the resulting fragmentation patterns. While specific data for 2-amino-1-methylperimidine is not widely published, the fragmentation of the closely related 2-aminoperimidine (C₁₁H₉N₃) offers significant insights. nist.gov

In the mass spectrum of 2-aminoperimidine, the molecular ion peak ([M]⁺) is observed at an m/z of 183, corresponding to its molecular weight. nist.gov The fragmentation of the perimidine core is influenced by the stability of the aromatic system and the presence of the amino group. Common fragmentation pathways for aromatic and amine-containing compounds include the loss of small neutral molecules or radicals. libretexts.orgtutorchase.com For 2-amino-1-methylperimidine, the fragmentation pattern would be expected to show a prominent molecular ion peak at m/z 197. Key fragmentation peaks would likely arise from:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 182.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 170.

Loss of an amino group (•NH₂): This would produce a fragment at m/z 181.

The relative abundance of these and other fragment ions provides a unique fingerprint for the molecule, confirming the connectivity of the atoms within the structure. libretexts.org

Table 2: Predicted Major Mass Spectrometry Fragments for 2-amino-1-methylperimidine

| Fragment | Lost Species | Predicted m/z |

| [C₁₂H₁₁N₃]⁺ | - | 197 |

| [C₁₁H₈N₃]⁺ | •CH₃ | 182 |

| [C₁₁H₁₀N₂]⁺ | HCN | 170 |

| [C₁₂H₉N₂]⁺ | •NH₂ | 181 |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govyoutube.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While a specific crystal structure for 2-amino-1-methylperimidine is not publicly available, analysis of related pyrimidine (B1678525) derivatives provides a model for its expected solid-state architecture. researchgate.netnih.gov Single-crystal X-ray diffraction analysis would reveal the planar nature of the perimidine ring system. The methyl group on one of the nitrogen atoms and the amino group on the C2 carbon would have specific orientations relative to this plane. The precise bond lengths and angles within the molecule would be determined, confirming the hybridization and bonding of each atom. nih.gov

Analysis of Intermolecular Interactions (e.g., π–π Stacking, C—H⋯π Interactions, Hydrogen Bonding)

The crystal packing of 2-amino-1-methylperimidine would be governed by a variety of non-covalent intermolecular interactions. ias.ac.inrsc.org Based on the structures of similar molecules, the following interactions are anticipated: researchgate.net

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms within the perimidine ring can act as acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers, significantly influencing the crystal packing.

π–π Stacking: The planar aromatic perimidine rings are expected to engage in π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a major stabilizing force in the crystal lattice of many aromatic compounds.

C—H⋯π Interactions: The C-H bonds of the methyl group or the aromatic rings can interact with the π-system of adjacent perimidine rings, further stabilizing the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.org It is particularly useful for characterizing compounds with conjugated π-systems.

The UV-Vis spectrum of 2-amino-1-methylperimidine is expected to be characterized by strong absorptions in the UV region, arising from π→π* transitions within the extended aromatic system of the perimidine core. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted perimidine. This is due to the donation of the nitrogen lone pair into the aromatic system, which extends the conjugation.

Electronic Absorption Properties and Chromophoric Analysis

Solvent Effects on UV-Vis Spectra

The interaction of a compound with its surrounding solvent molecules can significantly influence its electronic absorption spectrum, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. A shift to longer wavelengths is termed a bathochromic or red shift, while a shift to shorter wavelengths is a hypsochromic or blue shift.

Studying the UV-Vis spectrum of a compound in a range of solvents with varying polarities provides insights into the nature of the electronic transitions and the change in dipole moment upon excitation. For instance, a bathochromic shift with increasing solvent polarity often suggests that the excited state is more polar than the ground state.

A systematic study of Perimidine, 2-amino-1-methyl- across a series of solvents would be necessary to generate the data for a comprehensive analysis of its solvatochromic behavior. This would involve recording the UV-Vis spectra in nonpolar solvents (e.g., hexane, cyclohexane), polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), and polar protic solvents (e.g., ethanol (B145695), methanol, water). The resulting data would be tabulated to illustrate the shifts in λmax.

Data Tables

Without experimental data from the scientific literature, the generation of interactive data tables for the electronic absorption properties and solvent effects on the UV-Vis spectra of Perimidine, 2-amino-1-methyl- is not possible. Such tables would typically present the solvent, its polarity index, and the corresponding λmax values for the compound.

Reactivity and Chemical Transformations of 2 Amino 1 Methyl Perimidine

Electrophilic Aromatic Substitution Reactions on the Perimidine Core

The perimidine ring system possesses a naphthalene (B1677914) core that is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. nih.gov The positions of substitution are dictated by the electronic effects of the fused heterocyclic ring and its substituents. The perimidine structure as a whole has high electron density, particularly at the 4- and 9-positions, making these sites prone to oxidation and electrophilic attack. nih.gov

In 2-amino-1-methyl-perimidine, the electron-donating nature of the 2-amino group and the 1-methyl group further activates the naphthalene moiety towards electrophiles. This increased activation is expected to enhance the rate of substitution compared to the unsubstituted perimidine. While specific studies on the regioselectivity of 2-amino-1-methyl-perimidine are not extensively detailed, analogous reactions with substituted aminopyridines and other activated heterocycles provide insight. For instance, the nitration of 2-aminopyridine (B139424) yields a mixture of 5-nitro and 3-nitro derivatives, demonstrating that the amino group directs the electrophile to specific positions on the ring. sapub.orggoogle.com A similar directing effect is anticipated for the perimidine system, with substitution likely favored at the 4-, 6-, 7-, and 9-positions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Product(s) |

|---|---|---|

| Halogenation | Br₂ in H₂O/CaCO₃ | 4-bromo-, 6-bromo-, 7-bromo-, and/or 9-bromo-2-amino-1-methyl-perimidine |

| Nitration | HNO₃/H₂SO₄ | 4-nitro-, 6-nitro-, 7-nitro-, and/or 9-nitro-2-amino-1-methyl-perimidine |

| Sulfonation | Fuming H₂SO₄ | 2-amino-1-methyl-perimidine-4-sulfonic acid and/or other isomers |

Note: The product distribution would need to be determined experimentally as it is influenced by steric and electronic factors.

Nucleophilic Reactivity of the Amino Group

The exocyclic 2-amino group is a primary nucleophile and represents a key site for a variety of chemical modifications, including condensation, acylation, and alkylation reactions.

The primary amino group of 2-amino-1-methyl-perimidine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. nih.govscience.govyoutube.comnih.gov This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond.

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by proton transfer to form a carbinolamine (hemiaminal). Subsequent acid-catalyzed elimination of a water molecule results in the formation of the imine. youtube.com The synthesis of the perimidine ring itself from 1,8-diaminonaphthalene (B57835) and aldehydes proceeds via a Schiff base intermediate, highlighting the inherent reactivity of the amino groups in this system. nih.gov

These reactions are often reversible, and the position of the equilibrium can be influenced by factors such as the solvent and the removal of water. youtube.com The resulting Schiff bases are valuable intermediates in organic synthesis and can be used to introduce a wide variety of substituents to the perimidine core. clockss.org

As a primary amine, the 2-amino group of 2-amino-1-methyl-perimidine can be readily acylated and sulfonylated by reacting with acylating agents (such as acyl chlorides and acid anhydrides) or sulfonylating agents (like sulfonyl chlorides), respectively. These reactions typically occur in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Acylation: The reaction with an acyl chloride, for instance, results in the formation of a stable N-(1-methyl-perimidin-2-yl)amide. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel a chloride ion.

Sulfonylation: Similarly, reaction with a sulfonyl chloride yields the corresponding N-(1-methyl-perimidin-2-yl)sulfonamide.

These transformations are crucial for modifying the electronic properties and biological activity of the parent molecule. The formation of mono- or di-acylated products can sometimes be controlled by the nature of the acylating agent and the reaction conditions. nih.gov

The alkylation of 2-amino-1-methyl-perimidine is complex due to the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic imine nitrogen at the 3-position. The N-1 position is already substituted with a methyl group. Consequently, reaction with an alkylating agent, such as an alkyl halide, can potentially lead to a mixture of products.

The regioselectivity of alkylation is influenced by several factors, including the nature of the alkylating agent (hard vs. soft electrophiles), the solvent, the counter-ion, and the reaction conditions (kinetic vs. thermodynamic control). researchgate.netnih.gov In analogous heterocyclic systems like aminopyrimidines, alkylation often occurs on the more basic endocyclic nitrogen atoms. researchgate.net However, direct alkylation on the exocyclic amino group to form secondary or tertiary amines is also possible. nih.gov

For 2-amino-1-methyl-perimidine, the potential sites of alkylation are:

N² (exocyclic): Attack at the amino group, leading to 2-(alkylamino)-1-methyl-perimidine or 2-(dialkylamino)-1-methyl-perimidine.

N³ (endocyclic): Attack at the imine nitrogen, resulting in the formation of a quaternary perimidinium salt.

Determining the precise outcome requires careful experimental analysis, as mixtures of N-alkylated isomers are common in related heterocyclic systems. researchgate.net

Reactivity at the Imine Nitrogen Atoms

The nitrogen atoms within the heterocyclic ring contribute significantly to the molecule's basicity and its ability to coordinate with metal ions.

2-Amino-1-methyl-perimidine is a basic compound due to the presence of lone pairs of electrons on its nitrogen atoms. The most basic site determines the point of protonation. While the exocyclic amino group is basic, in many related amino-heterocycles like 2-aminopyridine (pKa of conjugate acid ≈ 6.86), protonation occurs preferentially at the endocyclic (ring) nitrogen. researchgate.net

This preference is due to the effective delocalization of the resulting positive charge across both the ring nitrogen and the exocyclic amino group through resonance. If protonation were to occur on the exocyclic amino group, the positive charge would be localized on that group, resulting in a less stable conjugate acid.

For 2-amino-1-methyl-perimidine, protonation is expected to occur at the N³ imine nitrogen. The resulting positive charge on the perimidinium cation can be stabilized by resonance, involving the exocyclic amino group. This delocalization enhances the stability of the conjugate acid, making the N³ position the most likely site of protonation. The basicity of perimidines is also evidenced by their tendency to form colored compounds with weak acids, a result of their pi-electron donating ability. nih.gov

Ring-Opening and Rearrangement Reactions

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange positions, typically proceeding through a ring-opening and ring-closing sequence wikipedia.orgnih.gov. While specific studies on 2-amino-1-methyl-perimidine are not detailed, its structure is analogous to 1-alkyl-2-iminopyrimidines, which are known to undergo this type of rearrangement wikipedia.org.

The rearrangement is often catalyzed by acids, bases, or heat nih.gov. For a 1-substituted 2-iminopyrimidine analogue, the accepted mechanism involves the following steps nih.gov:

Nucleophilic Addition: The reaction is initiated by the addition of a nucleophile (like a hydroxide ion in a basic medium) to the C2 carbon of the pyrimidine (B1678525) ring.

Ring Opening: This addition leads to the formation of a hemiaminal intermediate, which then undergoes cleavage of the N1-C2 bond, opening the heterocyclic ring to form an open-chain intermediate.

Conformational Change and Tautomerization: The open-chain intermediate can undergo bond rotation and tautomerization.

Ring Closure: A subsequent intramolecular cyclization occurs where the terminal amino group attacks the carbonyl or imine carbon, forming a new heterocyclic ring.

Elimination: Elimination of the nucleophile (e.g., water) regenerates the aromatic pyrimidine ring, now with the exocyclic and endocyclic nitrogen atoms having switched places with their respective substituents.

For 2-amino-1-methyl-perimidine, which can exist in the tautomeric 2-imino-1-methyl-1H-perimidine form, a similar rearrangement would result in the methyl group migrating from the N1 position to the exocyclic amino group, yielding 2-(methylamino)perimidine. The rearrangement of 1,2-dihydro-2-imino-1-methylpyrimidine to 2-methylaminopyrimidine has been observed rsc.org.

Beyond rearrangement, the pyrimidine core of perimidine analogues can undergo complete ring cleavage under certain conditions. Studies on the closely related compound 1,2-dihydro-2-imino-1-methylpyrimidine have shown that it is susceptible to ring fission when treated with primary amines rsc.org.

While the compound is stable in the presence of tertiary amines and undergoes a Dimroth rearrangement in secondary amines, its reaction with a primary amine like butylamine results in the cleavage of the heterocyclic ring rsc.org. The proposed mechanism involves a nucleophilic attack by the primary amine on the pyrimidine ring, leading to a series of bond cleavages that ultimately result in an open-chain product. In the case of 1,2-dihydro-2-imino-1-methylpyrimidine reacting with butylamine, the product is 1,3-dibutyliminopropane rsc.org. This reactivity highlights a pathway for the decomposition or transformation of the perimidine ring system in the presence of specific nucleophiles.

Table 2: Reactivity of a 1-Methyl-2-iminopyrimidine Analogue with Amines

| Substrate | Reagent | Reaction Type | Product |

|---|---|---|---|

| 1,2-Dihydro-2-imino-1-methylpyrimidine | Triethylamine (Tertiary Amine) | No Reaction | No Reaction |

| 1,2-Dihydro-2-imino-1-methylpyrimidine | Diethylamine (Secondary Amine) | Dimroth Rearrangement | 2-Methylaminopyrimidine |

| 1,2-Dihydro-2-imino-1-methylpyrimidine | Butylamine (Primary Amine) | Ring Fission | 1,3-Dibutyliminopropane |

Data based on the reactivity of an analogous pyrimidine compound rsc.org.

Oxidative and Reductive Transformations

The extended π-electron system and multiple nitrogen atoms of the perimidine core influence its behavior in redox reactions. The reactivity of 2-amino-1-methyl-perimidine towards oxidation and reduction is dictated by the electron distribution within its fused aromatic rings.

Oxidative Transformations: The perimidine ring is generally electron-rich, making it susceptible to oxidation. The positions of highest electron density in the perimidine system are the 4- and 9-positions of the naphthalene moiety, which are consequently the most likely sites for oxidative attack nih.gov. Oxidation can lead to the formation of various products, including perimidinones, depending on the oxidizing agent and reaction conditions nih.gov. For example, the oxidation of some pyrimidine nucleosides can yield dihydroxy derivatives nih.gov. The specific outcome of oxidizing 2-amino-1-methyl-perimidine would depend on the selectivity of the oxidant used.

Reductive Transformations: Reduction of the perimidine system typically targets the N-alkylated heterocyclic ring nih.gov. Catalytic hydrogenation or chemical reduction could potentially saturate parts of the heterocyclic ring. The specific conditions of the reduction (catalyst, pressure, temperature, reducing agent) would determine the extent of reduction and the final product. For instance, the reduction of nitro-substituted aromatic systems to form arylamines is a common transformation, suggesting that if a nitro group were present on the perimidine ring, it could be selectively reduced to an amino group rsc.org. The existing amino and methyl groups on the 2-amino-1-methyl-perimidine ring would also influence the regioselectivity of any reductive process.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has been a primary tool for studying 2-amino-1-methylperimidine and related perimidine derivatives. amazonaws.comresearchgate.net These calculations provide a theoretical framework for understanding the molecule's optimized geometry, electronic structure, and predicted spectroscopic characteristics. The B3LYP functional combined with various basis sets, such as 6-311G(d,p), is a common method employed for these simulations. amazonaws.comsdiarticle4.comamazonaws.com

Molecular Geometry Optimization and Conformation Analysis

Theoretical studies have focused on determining the most stable three-dimensional arrangement of atoms in 2-amino-1-methylperimidine. The process of geometry optimization involves finding the lowest energy conformation of the molecule. For perimidine systems, the planarity of the fused ring system is a key feature, though substitutions can introduce distortions. nih.govnih.gov

In related N-methylated perimidines, steric repulsion between the N-methyl group and other substituents can lead to a more twisted conformation, increasing the dihedral angle between different parts of the molecule. nih.govnih.gov Conformational analysis helps in understanding how the molecule might interact with its environment and other molecules. acs.orgrsc.org

Electronic Structure Analysis

The electronic properties of 2-amino-1-methylperimidine are crucial for understanding its reactivity and potential applications. DFT calculations provide valuable information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. amazonaws.com A smaller energy gap generally suggests higher polarizability and greater chemical reactivity. amazonaws.com For some substituted 2,3-dihydro-1H-perimidines, the HOMO is located on the perimidine functional group. sdiarticle4.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Perimidine Derivative

| Parameter | Value (eV) |

| EHOMO | Data not available for the specific compound |

| ELUMO | Data not available for the specific compound |

| Energy Gap (ΔE) | 4.031 sdiarticle4.com |

Note: The provided data is for a substituted 2,3-dihydro-1H-perimidine and is illustrative of the types of parameters calculated.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. researchgate.net These maps are useful for predicting sites for electrophilic and nucleophilic attack. sdiarticle4.comresearchgate.net Regions of negative potential (typically colored red and yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. amazonaws.comresearchgate.net In related perimidine systems, the nitrogen atoms are often identified as favorable sites for electrophilic attack. sdiarticle4.com

Conceptual DFT provides a set of reactivity descriptors that help in predicting the most reactive sites within a molecule. Fukui functions are used to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. amazonaws.comnih.gov By analyzing these indices, researchers can determine the local reactivity of different atoms in the perimidine structure. researchgate.net For instance, in some 2,3-dihydro-1H-perimidine derivatives, nitrogen atoms have been identified as the most favorable sites for electrophilic attack. sdiarticle4.comamazonaws.com

Table 2: Global Reactivity Descriptors for a Related Perimidine Derivative

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.421 amazonaws.com |

| Chemical Hardness (η) | Data not available for the specific compound |

| Electrophilicity Index (ω) | 4.000 amazonaws.com |

Note: The provided data is for a substituted 2,3-dihydro-1H-perimidine and is illustrative of the types of parameters calculated.

Spectroscopic Property Prediction (e.g., IR, NMR, UV-Vis)

Computational methods can also predict the spectroscopic properties of 2-amino-1-methylperimidine, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the characteristic vibrational frequencies of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can be predicted, aiding in the structural elucidation of the compound. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net

These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. evitachem.com

Reaction Mechanism Studies

Theoretical studies on reaction mechanisms are fundamental to optimizing synthetic routes and understanding catalytic cycles. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine rate-limiting steps.

While specific transition state analyses for the synthesis of 2-amino-1-methyl-perimidine are not extensively documented in the literature, the methodologies can be understood from studies on related heterocyclic compounds. The synthesis of the perimidine core typically involves the condensation of 1,8-diaminonaphthalene (B57835) with a suitable precursor for the C2 position, followed by N-methylation.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways. nih.govnih.gov For a typical condensation reaction, the analysis would involve locating the transition state for the nucleophilic attack of the amino group and the subsequent dehydration step. For instance, in the synthesis of related pyrimidine (B1678525) derivatives, transition state analysis using DFT has elucidated stepwise versus concerted mechanisms. nih.gov A theoretical investigation into the synthesis of pyrido[2,3-d]pyrimidines detailed the multi-step reaction involving Knoevenagel condensation, Michael addition, and cyclization, identifying the transition state with a free energy barrier of 21.5 kcal mol⁻¹.

A transition state analysis for the formation of 2-amino-1-methyl-perimidine would likely focus on:

C-N bond formation: The initial attack of the diamine on the carbon source.

Cyclization and Aromatization: The intramolecular ring closure and subsequent elimination of molecules like water to form the stable aromatic perimidine ring.

N-methylation: The transition state for the reaction with a methylating agent.

These calculations provide critical data on the activation energies, which dictate the reaction rates and feasibility under different conditions. youtube.comnih.gov

The synthesis of perimidines can be achieved using various catalysts, including metal catalysts, organocatalysts, and nanocatalysts. nih.gov Computational studies are instrumental in revealing the precise role of the catalyst in lowering the activation energy of the reaction.

While direct computational studies on the catalytic processes involving 2-amino-1-methyl-perimidine are scarce, insights can be drawn from broader research on heterocyclic synthesis. unt.edumdpi.com For example, DFT calculations on transition metal-catalyzed C-H functionalization reactions, which are used to synthesize complex aromatic nitriles, have elucidated the role of the metal center in activating substrates and facilitating bond formation. acs.org In the case of perimidine synthesis catalyzed by Lewis acids like ytterbium(III) triflate or a nanocatalyst like Fe₃O₄/SO₃H@zeolite-Y, computational modeling could reveal: nih.gov

Substrate-Catalyst Interaction: How the catalyst coordinates with the reactants (e.g., 1,8-diaminonaphthalene and an aldehyde or ketone).

Activation of Electrophile: How the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the diamine.

Stabilization of Intermediates: The role of the catalyst in stabilizing high-energy intermediates and transition states along the reaction coordinate.

DFT studies on manganese bipyridyl tricarbonyl electrocatalysts, for instance, have provided a deep understanding of their electronic structure and reactivity in CO₂ reduction, showcasing the power of computational methods to dissect catalytic cycles. rsc.org Similar approaches applied to perimidine synthesis would be invaluable for designing more efficient and selective catalysts. jyu.fi

Intermolecular Interaction Studies

The physical, chemical, and biological properties of 2-amino-1-methyl-perimidine are heavily influenced by how its molecules interact with each other and with their environment. Computational methods are key to quantifying these weak, non-covalent interactions.

Perimidine derivatives, with their multiple nitrogen atoms and extensive π-system, are excellent candidates for corrosion inhibitors, a function that relies on their ability to adsorb onto a metal surface and form a protective layer. Theoretical studies, combining DFT with Molecular Dynamics (MD) simulations, are used to model this adsorption process. researchgate.netnajah.eduresearchgate.net

For 2-amino-1-methyl-perimidine on a steel (iron) surface in an acidic medium, the adsorption mechanism is predicted to involve several interactions:

Physisorption: Electrostatic interactions between the protonated perimidine molecule and the negatively charged metal surface (in the presence of anions like Cl⁻ or SO₄²⁻). Van der Waals forces also contribute.

Chemisorption: The donation of lone pair electrons from the nitrogen atoms (of the perimidine ring and the amino group) to the vacant d-orbitals of the iron atoms. Additionally, there can be retro-donation from the filled d-orbitals of iron to the antibonding π*-orbitals of the perimidine ring.

Quantum chemical calculations provide parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). A high E_HOMO value indicates a greater tendency to donate electrons (facilitating chemisorption), while a low E_LUMO value suggests a higher ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's stability and reactivity. MD simulations further reveal the most stable adsorption configuration (e.g., a flat-lying orientation that maximizes surface coverage) and calculate the adsorption energy. ajchem-a.com For similar heterocyclic inhibitors, the adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

| Parameter | Description | Typical Finding for N-Heterocycles |

|---|---|---|

| Adsorption Energy (E_ads) | Strength of the bond between the inhibitor and the metal surface. | Negative values indicate spontaneous adsorption. Values around -38 kJ/mol suggest mixed physisorption/chemisorption. researchgate.net |

| Binding Energy (E_binding) | Energy released upon binding. E_binding = -E_ads. | Values < 100 kcal/mol often indicate physical adsorption. ajchem-a.com |

| HOMO Energy (E_HOMO) | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Higher (less negative) values indicate better inhibition performance. |

| LUMO Energy (E_LUMO) | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Lower values indicate better electron-accepting capacity for back-donation. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; relates to reactivity. | A low ΔE value suggests higher reactivity and better inhibition efficiency. |

In the solid state, the crystal packing of 2-amino-1-methyl-perimidine and its analogs is governed by a network of non-covalent interactions. rsc.orgbath.ac.uk X-ray crystallography provides the structural data, while computational tools like Quantum Theory of Atoms in Molecules (QTAIM) help to characterize these bonds. york.ac.uk

Studies on N-methylated perimidine derivatives reveal the critical role of π-π stacking and C-H···π interactions. nih.gov

π-π Stacking: The planar perimidine rings of adjacent molecules arrange themselves in parallel or offset stacks. This interaction is crucial for stabilizing the crystal lattice. The distances between the centroids of the interacting rings are typically in the range of 3.3 to 3.8 Å. nih.govrsc.orgresearchgate.net

C-H···π Interactions: These are a form of hydrogen bonding where a C-H bond acts as the hydrogen bond donor and the electron-rich π-system of an adjacent perimidine ring acts as the acceptor. These interactions link the π-stacked columns or layers together, building the three-dimensional supramolecular architecture. nih.govresearchgate.net

The presence of the N-methyl group can cause steric repulsion that leads to a more twisted conformation compared to the unsubstituted analog, influencing the specific geometry of these non-covalent bonds. nih.gov

Applications in Advanced Chemical Fields

Catalysis in Organic Synthesis

The perimidine scaffold is a versatile framework in the design of catalysts for organic reactions. The presence of multiple nitrogen atoms with varying electronic properties allows these molecules to act as both ligands for metal centers and as organocatalysts in their own right.

Perimidine, 2-amino-1-methyl- possesses structural features that make it an excellent candidate for a ligand in metal-catalyzed reactions. Perimidine derivatives are known for their ability to form stable complexes with various metals. nih.gov The core structure contains two nitrogen atoms—one pyrrole-like and one imine-like—within the heterocyclic ring system, which can act as a bidentate chelate to a metal center. The addition of the 2-amino group provides a third potential coordination site, allowing the molecule to act as a tridentate ligand. This multidentate coordination can lead to the formation of stable and well-defined metal complexes.

The design and synthesis of catalytically active metallopeptides and amino acid-based ligands have received considerable attention, as the chiral environment of the ligand can impart selectivity to the metal catalyst. nih.govmdpi.commdpi.comresearchgate.net Although research specifically detailing the use of 2-amino-1-methylperimidine is nascent, its structural analogy to amino acids suggests significant potential. nih.govnih.gov The amino group, in conjunction with the perimidine nitrogen, can create a stable chelate ring with a metal, similar to how amino acids coordinate. This chelation is crucial in many catalytic processes, including C-H activation and cross-coupling reactions, where mono-N-protected amino acids (MPAAs) have proven to be effective ligands for palladium catalysts. nih.govrsc.org The rigid, planar perimidine backbone, combined with the flexible amino group, could offer unique steric and electronic control in asymmetric catalysis. researchgate.netnih.gov

Metal complexes derived from ligands featuring the perimidine scaffold are being explored for a range of reactions. The robust nature of the perimidine ring system can enhance the stability of the resulting catalyst, while the electronic properties can be tuned by substituents on the aromatic core. The combination of the perimidine framework with a functional amino group in 2-amino-1-methylperimidine offers a rich platform for developing novel metal-based catalysts for challenging organic transformations. mdpi.comrsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis. The structure of 2-amino-1-methylperimidine contains basic nitrogen atoms, making it a potential organocatalyst. The 2-amino group and the perimidine ring nitrogens can function as Brønsted or Lewis bases, activating substrates through proton abstraction or hydrogen bonding.

Perimidine derivatives have been investigated for their catalytic activity. nih.gov For instance, a perimidine-based N-heterocyclic carbene (NHC) has been developed for the selective formylation and methylation of amines. nih.gov While not a direct application of 2-amino-1-methylperimidine, this demonstrates the utility of the perimidine core in designing organocatalysts. The amino group in 2-amino-1-methylperimidine could engage in hydrogen-bond-donating catalysis, similar to how thiourea (B124793) or urea (B33335) catalysts operate, or act as a basic site to deprotonate substrates. The development of bifunctional organocatalysts, where one part of the molecule activates one reactant and another part activates the other, is a key strategy in asymmetric synthesis. wustl.edu The multiple functional groups on 2-amino-1-methylperimidine make it an attractive scaffold for such bifunctional catalyst design.

Materials Science Applications

The extended π-conjugated system of the perimidine ring gives rise to unique photophysical and electronic properties, making its derivatives valuable in materials science. nih.gov These applications range from traditional uses as colorants to advanced functions in electronic devices and protective coatings.

The perimidine skeleton is a chromophore, and its derivatives are known for their applications in the dye industry. nih.govresearchgate.net The color of these compounds arises from electronic transitions within the large, delocalized π-system. The presence of the 2-amino group, a strong electron-donating auxochrome, on the perimidine ring of 2-amino-1-methylperimidine is expected to significantly influence its color. This substituent can engage in intramolecular charge transfer (ICT) with the electron-deficient part of the perimidine ring, leading to a bathochromic (red) shift in the absorption spectrum and resulting in more intense coloration. The 1-methyl group can also subtly modify the electronic properties and solubility of the dye. The synthesis of novel dyes based on related structures, such as pyrrolo[1,2-a]perimidin-10-one, highlights the versatility of the perimidine core in creating new colorants. eurekaselect.com

Many perimidine derivatives are fluorescent, meaning they re-emit absorbed light at a longer wavelength. nih.goveurekaselect.com This property is central to their use as fluorescent chemosensors and in optoelectronic devices. nih.govresearchgate.net The fluorescence of these molecules is often sensitive to their local environment, a phenomenon known as solvatochromism, where the color of the emitted light changes with the polarity of the solvent. nih.gov This sensitivity makes them excellent candidates for chemical sensors.

For 2-amino-1-methylperimidine, the ICT character endowed by the amino group is crucial for its potential as a sensor. nih.gov The binding of an analyte (like a metal ion or a proton) to the amino or perimidine nitrogens can perturb the ICT process, leading to a detectable change in the fluorescence color or intensity. This "turn-on" or "turn-off" response allows for the detection of the target species. The photophysical properties of similar amino-heterocycles, such as 2-aminopyridine (B139424) and pyrimidine-derived amino acids, have been studied extensively, showing that their fluorescence can be tuned by chemical modifications and is sensitive to factors like pH. nih.govsciforum.net These studies provide a strong basis for the development of 2-amino-1-methylperimidine-based materials for photosensors and other optoelectronic applications.

A significant application of perimidine derivatives is in the protection of metals against corrosion. mdpi.comresearchgate.netresearchgate.net They are particularly effective as inhibitors for steel in various aggressive media, including the alkaline and chloride-containing environment of concrete. mdpi.comresearchgate.net The corrosion inhibition mechanism relies on the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. researchgate.netat.ua

The effectiveness of perimidines stems from their electron-rich structure. The fused naphthalene (B1677914) and pyrimidine (B1678525) rings provide a large π-system, and the nitrogen heteroatoms have lone pairs of electrons. mdpi.comresearchgate.net These features facilitate strong adsorption onto the empty d-orbitals of iron on the steel surface. mdpi.com

Research on 1H-perimidin-2-amine (NPER), a close structural analog of 2-amino-1-methylperimidine, has demonstrated its superior performance as a corrosion inhibitor for mild steel compared to the unsubstituted perimidine. researchgate.net The presence of the 2-amino group significantly enhances the inhibitive capability. Studies on perimidine derivatives in simulated concrete pore (SCP) solutions show that they act as anodic inhibitors, effectively suppressing the metal dissolution process and providing high inhibition efficiency, which increases with concentration. mdpi.comresearchgate.net The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. mdpi.com

The data below, from studies on the closely related 1H-perimidine (PMD) and 1H-perimidine-2-thiol (SPMD), illustrates the high efficiency of this class of compounds in protecting steel within a simulated concrete environment.

| Inhibitor | Concentration (mol/L) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 0 | 0.435 | - |

| PMD (1H-perimidine) | 0.001 | 0.245 | 43.7 |

| 0.005 | 0.177 | 59.3 | |

| 0.010 | 0.141 | 67.6 | |

| 0.020 | 0.113 | 74.0 | |

| SPMD (1H-perimidine-2-thiol) | 0.001 | 0.134 | 69.2 |

| 0.005 | 0.101 | 76.8 | |

| 0.010 | 0.083 | 80.9 | |

| 0.020 | 0.076 | 82.5 |

Data adapted from studies on related perimidine derivatives to illustrate the general efficacy of the structural class. researchgate.net

Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Metal Complexes with Perimidine Ligands

The synthesis of metal complexes with a hypothetical 2-amino-1-methylperimidine ligand would likely involve the reaction of the perimidine derivative with a suitable metal salt in an appropriate solvent. The coordination would be expected to occur through the nitrogen atoms of the perimidine ring and/or the exocyclic amino group.

Based on the structure of 2-amino-1-methylperimidine , several bonding modes with a metal center can be postulated. It could potentially act as a monodentate ligand, coordinating through one of the nitrogen atoms of the perimidine ring or the amino group. More likely, it would function as a bidentate ligand, forming a chelate ring with the metal ion. The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) would be influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. However, without experimental data such as X-ray crystallographic studies, these remain theoretical considerations.

The spectroscopic properties of any potential metal complexes of 2-amino-1-methylperimidine would be crucial for their characterization. Techniques such as infrared (IR) spectroscopy could provide insights into the coordination mode by observing shifts in the vibrational frequencies of the N-H and C-N bonds upon complexation. UV-Vis spectroscopy would offer information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.

The magnetic properties of these hypothetical complexes would depend on the electronic configuration of the metal center and the geometry of the complex. For paramagnetic metal ions, techniques like magnetic susceptibility measurements would be essential to determine the number of unpaired electrons and infer details about the electronic structure.

Applications of Perimidine-Metal Complexes